N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide
Description
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 4. The triazine ring is further functionalized with a methyl group linked to an acetamide moiety, which itself bears a 2-methoxyphenoxy substituent.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-21-10-6-4-5-7-11(10)24-9-13(20)16-8-12-17-14(22-2)19-15(18-12)23-3/h4-7H,8-9H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJZDAAGIKKUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=NC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide” typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable acetamide derivative. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
“N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazine ring or the methoxyphenoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
“N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide” has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in agricultural formulations.
Mechanism of Action
The mechanism of action of “N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of molecules, including thiadiazole-based acetamides, antifungal triazine derivatives, and pesticidal acetamides. Below is a detailed comparison:
Structural Analogues with Thiadiazole Cores
describes acetamide derivatives with 1,3,4-thiadiazole cores (e.g., compounds 5k, 5l, 5m), which differ from the target compound in their heterocyclic systems but share the 2-methoxyphenoxy acetamide moiety. Key distinctions include:
- Melting Points : Thiadiazole analogues (e.g., 5k : 135–136°C, 5m : 135–136°C) exhibit lower melting points compared to triazine-based compounds like Triafamone (a sulfonamide herbicide with a similar triazine core), which may reflect differences in crystallinity or intermolecular interactions .
Antifungal Triazine Derivatives
and highlight (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI), a triazine-based antifungal agent. Key comparisons:
- Functional Groups : TRI lacks the acetamide linkage present in the target compound but shares the 4,6-dimethoxy-1,3,5-triazin-2-yl group. The vinyl-aniline substituent in TRI contrasts with the methyl-acetamide group in the target, suggesting divergent modes of antifungal action .
- The target compound’s acetamide group may confer additional hydrogen-bonding capabilities, which could modulate potency or selectivity .
Pesticidal Acetamides
and reference compounds like alachlor (a chloroacetamide herbicide) and Triafamone (a triazine-based sulfonamide herbicide). Comparisons include:
- Core Structure : Triafamone shares the 4,6-dimethoxy-1,3,5-triazin-2-yl group but replaces the acetamide with a sulfonamide group, highlighting the importance of the sulfonamide moiety in herbicidal activity .
- Substituent Effects: The 2-methoxyphenoxy group in the target compound differs from the chloro or alkyl substituents in classic acetamide herbicides (e.g., alachlor). This may influence soil mobility or target enzyme binding .
Table: Key Properties of Selected Analogues
Research Implications and Gaps
- Synthetic Optimization : The high yields of thiadiazole analogues (e.g., 85% for 5m ) suggest robust synthetic routes, which could inform the scale-up of the target compound .
- Biological Screening : While TRI and related compounds show antifungal activity, the target compound’s biological profile remains uncharacterized. Comparative studies on C. albicans or plant pathogens are warranted .
- Structure-Activity Relationships (SAR) : The substitution of sulfonamide (Triafamone) vs. acetamide (target) groups on the triazine core could clarify their roles in pesticidal vs. antimicrobial applications .
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound belongs to the class of triazine derivatives, characterized by its unique structure which includes a triazine ring and methoxyphenoxy group. The molecular formula for this compound is , and it exhibits a variety of biochemical properties that contribute to its biological activity.
This compound is known to interact with various biomolecular targets. Its mechanism of action may involve:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play crucial roles in cellular processes.
- Gene Expression Modulation : It may influence gene expression patterns, thereby affecting cellular functions and responses.
- Receptor Binding : The compound can bind to certain receptors, which may alter signaling pathways within cells.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |
| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound also exhibits antimicrobial properties , making it a candidate for further investigation in treating infections. Studies have shown effectiveness against a range of bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry investigated the anticancer effects of the compound on human breast cancer cells. Results indicated significant tumor growth inhibition and apoptosis induction through mitochondrial pathways .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. This opens avenues for its use as an alternative treatment for bacterial infections .
Q & A
Basic: What are the established multi-step synthetic routes for preparing N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide?
The synthesis typically involves sequential functionalization of the triazine core followed by coupling with phenoxyacetamide derivatives. A common approach includes:
- Step 1: Preparation of 4,6-dimethoxy-1,3,5-triazine-2-carbaldehyde via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Reductive amination of the aldehyde with a methylamine derivative to introduce the methylamino group .
- Step 3: Coupling the triazine intermediate with 2-(2-methoxyphenoxy)acetic acid using carbodiimide-based activating agents (e.g., EDC/HOBt) in anhydrous DCM .
Critical parameters include temperature control (0–25°C for sensitive steps) and inert atmospheres to prevent oxidation.
Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; acetamide protons at δ 2.1–2.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₂N₄O₅: 410.1589) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced: How can researchers design in vivo studies to evaluate its hypoglycemic activity?
- Animal Models: Use streptozotocin-induced diabetic Wistar rats to assess glucose-lowering effects. Administer the compound orally (10–50 mg/kg) and monitor blood glucose levels at 0, 1, 3, and 6 hours .
- Control Groups: Include metformin (positive control) and vehicle-treated groups.
- Endpoint Analysis: Measure insulin sensitivity (HOMA-IR), lipid profiles, and pancreatic β-cell histopathology .
Advanced: What strategies optimize reaction yields during derivatization of the triazine core?
- Solvent Optimization: Use polar aprotic solvents (DMF or DMSO) to enhance solubility of intermediates .
- Catalyst Screening: Test Pd/C or CuI for cross-coupling reactions; adjust equivalents (1–5 mol%) to minimize side products .
- Temperature Gradients: Perform reactions at 50–80°C for amide bond formation, but lower temperatures (0–5°C) for acid-sensitive steps .
Advanced: How should researchers resolve contradictions in reported biological activity data?
- Reproducibility Checks: Validate assay conditions (e.g., cell lines, incubation time) across independent labs. For example, discrepancies in IC₅₀ values may arise from differences in MTT assay protocols (24 vs. 48 hr exposure) .
- Structural Confirmation: Re-analyze batch purity via LC-MS; impurities like de-methoxy byproducts (δ 7.2–7.5 ppm in ¹H NMR) may skew results .
Basic: What functional groups in this compound are prone to hydrolysis or oxidation?
- Triazine Methoxy Groups: Susceptible to acid-catalyzed hydrolysis (pH <3) .
- Acetamide Linkage: Stable under basic conditions but hydrolyzes in strong acids (e.g., 6M HCl, reflux) .
- Phenoxy Ether: Resists oxidation but may degrade under UV light; store in amber vials .
Advanced: How can computational modeling predict its interaction with biological targets?
- Docking Studies: Use AutoDock Vina to model binding to GLP-1 receptor (PDB ID: 5VAI). Focus on hydrogen bonds between the triazine moiety and Arg380 .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Advanced: What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Flash Chromatography: Employ silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for initial separation .
- Recrystallization: Use ethanol/water (8:2) to yield high-purity crystals (mp 142–144°C) .
- Preparative HPLC: Apply a C18 column with isocratic elution (60% MeCN, 0.1% TFA) for final polishing .
Basic: How does the electronic nature of the triazine ring influence reactivity?
The electron-deficient triazine core facilitates nucleophilic aromatic substitution (e.g., with amines or thiols). Methoxy groups at positions 4 and 6 enhance ring stability but reduce electrophilicity compared to chloro-triazines .
Advanced: What mechanistic insights explain its instability under alkaline conditions?
- Base-Catalyzed Hydrolysis: The triazine ring undergoes ring-opening via hydroxide attack at the C2 position, forming a transient tetrahedral intermediate that collapses to 2-methoxyacetamide derivatives .
- Degradation Products: LC-MS identifies fragments like 2-(2-methoxyphenoxy)acetic acid (m/z 196.0734) under pH >10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
